

Gas chromatography-mass spectrometry (GC-MS) analysis of Dimethyl 5-chloroisophthalate

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Compound of Interest

Compound Name: Dimethyl 5-chloroisophthalate

Cat. No.: B1346161

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Application Note: GC-MS Analysis of Dimethyl 5-chloroisophthalate

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of **Dimethyl 5-chloroisophthalate** using gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol outlines sample preparation, instrument parameters, and data analysis. While a specific validated method for **Dimethyl 5-chloroisophthalate** is not widely available, this note provides a robust starting point based on established methods for structurally similar compounds, such as phthalate esters and chlorinated aromatic compounds.

Introduction

Dimethyl 5-chloroisophthalate is an aromatic diester that may be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices to ensure product quality, monitor reaction progress, and conduct safety assessments. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds due to its high separation efficiency and specific detection capabilities. Electron ionization (EI) is a common

ionization technique in GC-MS that generates reproducible fragmentation patterns, allowing for confident compound identification through spectral library matching.[1][2]

This application note details a comprehensive GC-MS method for the analysis of **Dimethyl 5-chloroisophthalate**, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting **Dimethyl 5-chloroisophthalate** from aqueous matrices, such as drug formulations or environmental samples.

Reagents and Materials:

- Sample containing **Dimethyl 5-chloroisophthalate**
- Dichloromethane (DCM), pesticide residue grade or equivalent
- n-Hexane, pesticide residue grade or equivalent[3]
- Sodium chloride (NaCl), analytical grade
- Anhydrous sodium sulfate, analytical grade
- Deionized water
- Separatory funnel
- Glassware (rinsed with acetone and hexane to avoid phthalate contamination)[4][5]
- Rotary evaporator or nitrogen evaporator

Procedure:

- To a 250 mL separatory funnel, add 100 mL of the aqueous sample.

- Add 5 g of NaCl to the sample to increase the ionic strength of the aqueous phase and improve extraction efficiency.
- Add 50 mL of dichloromethane to the separatory funnel.
- Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate for 10 minutes.
- Drain the lower organic layer (DCM) into a clean flask.
- Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.
- Combine the two organic extracts.
- Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended and can be adapted based on the specific instrumentation available. A common and effective stationary phase for the analysis of phthalates and similar compounds is a 5% phenyl methyl siloxane column.^[6]

Table 1: GC-MS Instrument Parameters

Parameter	Value
Gas Chromatograph	
GC System	Agilent 8890 GC or equivalent
Column	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column[7]
Carrier Gas	Helium, 99.999% purity
Flow Rate	1.0 mL/min (constant flow mode)[8]
Inlet Temperature	280 °C
Injection Mode	Splitless
Injection Volume	1 µL
Oven Program	Initial temperature 70 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min[8]
Mass Spectrometer	
MS System	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temp.	280 °C
Mass Scan Range	50-400 m/z
Solvent Delay	5 minutes

Data Presentation

Quantitative analysis should be performed using a calibration curve prepared from analytical standards of **Dimethyl 5-chloroisophthalate**. The following table summarizes the expected

key analytical parameters.

Table 2: Quantitative Data for **Dimethyl 5-chloroisophthalate** Analysis

Parameter	Expected Value
Retention Time (min)	~ 15 - 20
Molecular Ion (m/z)	228, 230
Key Fragment Ions (m/z)	197, 169, 134
Limit of Detection (LOD)	~ 0.1 ng/mL
Limit of Quantitation (LOQ)	~ 0.3 ng/mL
Linearity Range	0.5 - 100 ng/mL
R ² of Calibration Curve	> 0.995

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. LOD and LOQ are estimated based on typical performance for similar compounds and should be experimentally determined.

The mass spectrum of **Dimethyl 5-chloroisophthalate** is characterized by its molecular ion peaks at m/z 228 and 230, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Key fragment ions are expected from the loss of a methoxy group (-OCH₃) to give ions at m/z 197/199, and subsequent loss of a carbonyl group (-CO) to yield ions at m/z 169/171. Another significant fragmentation pathway could involve the loss of the chloromethoxycarbonyl group. The NIST WebBook provides a reference mass spectrum for **Dimethyl 5-chloroisophthalate** which can be used for confirmation.[\[9\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

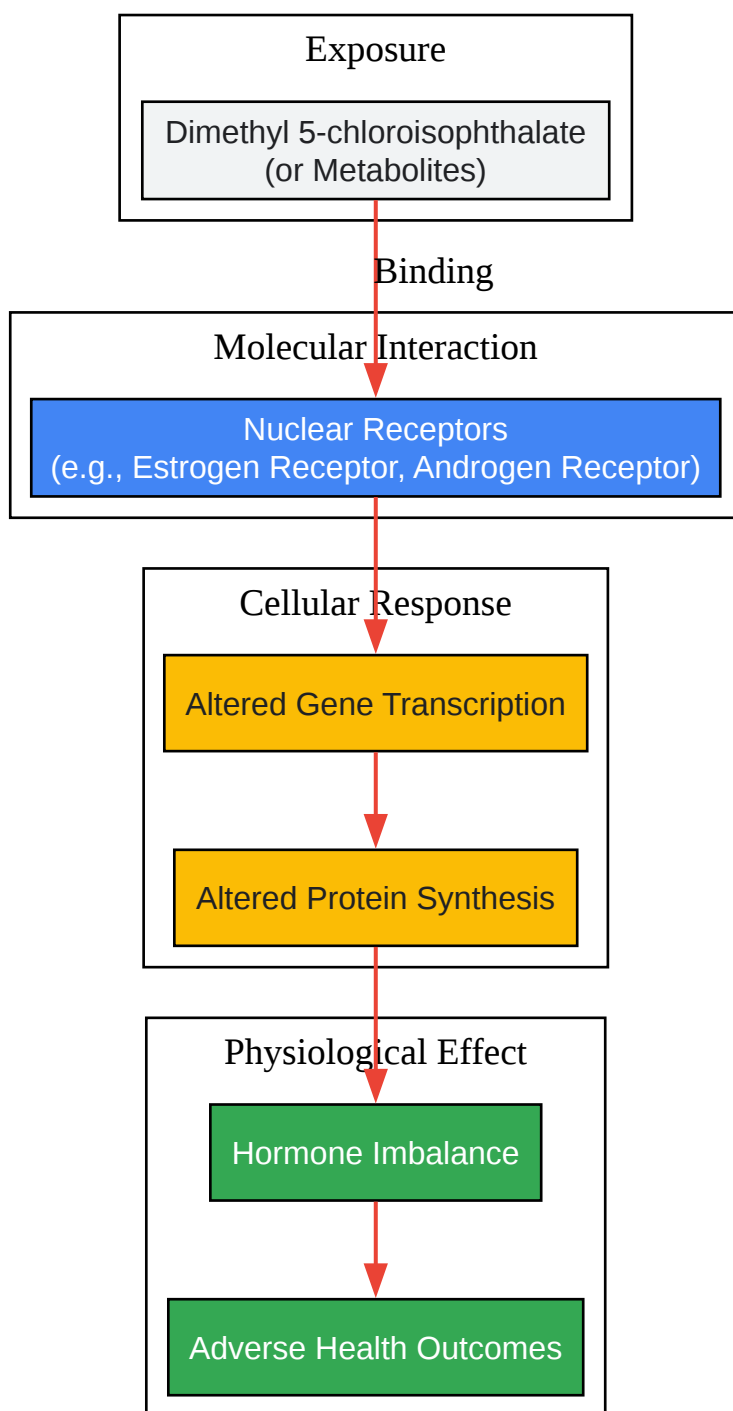


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Caption: Experimental workflow for GC-MS analysis.

Putative Signaling Pathway Interaction

While **Dimethyl 5-chloroisophthalate** is primarily an industrial chemical, its structural similarity to phthalates suggests a potential for endocrine disruption, a pathway of significant interest in drug development and toxicology. The following diagram illustrates a generalized endocrine disruption pathway that could be investigated.



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Caption: Potential endocrine disruption pathway.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of **Dimethyl 5-chloroisophthalate**. The protocol for sample preparation, instrumental parameters, and data analysis is based on well-established methodologies for similar analytes, ensuring a high probability of successful implementation. Researchers and scientists can utilize this information to develop and validate a specific method tailored to their matrix and analytical requirements. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and its potential biological relevance.

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